molecular formula C8H9NOS B1430766 1,2-Dimethyl-3-(sulfinylamino)benzene CAS No. 60669-06-9

1,2-Dimethyl-3-(sulfinylamino)benzene

Cat. No.: B1430766
CAS No.: 60669-06-9
M. Wt: 167.23 g/mol
InChI Key: VWTOIHVDDAIBOR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NOS. It is characterized by a benzene ring substituted with a sulfinylamino group and two methyl groups at the 1 and 2 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(sulfinylamino)benzene can be synthesized through several methods, including the following:

  • Nitration and Reduction: Starting with 1,2-dimethylbenzene, the compound undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

  • Sulfoxidation: The amino group can then be sulfoxidized to introduce the sulfinylamino group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and choice of reagents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1,2-Dimethyl-3-(sulfinylamino)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The sulfinylamino group can be further oxidized to a sulfone group.

  • Reduction: The sulfinylamino group can be reduced to an amino group.

  • Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution Reactions: Typical electrophiles include halogens (e.g., bromine) and nitro groups.

Major Products Formed:

  • Oxidation: 1,2-Dimethyl-3-(sulfonylamino)benzene

  • Reduction: 1,2-Dimethyl-3-aminobenzene

  • Substitution Reactions: Various halogenated or nitro-substituted derivatives of the benzene ring.

Scientific Research Applications

1,2-Dimethyl-3-(sulfinylamino)benzene has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of sulfinylamino groups in biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-(sulfinylamino)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

1,2-Dimethyl-3-(sulfinylamino)benzene is similar to other compounds with sulfinylamino groups, such as 1,3-Dimethyl-2-(sulfinylamino)benzene and 1,4-Dimethyl-2-(sulfinylamino)benzene. its unique substitution pattern at the 1 and 2 positions of the benzene ring distinguishes it from these compounds. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.

Biological Activity

1,2-Dimethyl-3-(sulfinylamino)benzene, also known by its CAS number 60669-06-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits various biological properties, particularly in the realms of antimicrobial and anticancer activity. Its structure suggests potential interactions with biological macromolecules, which may lead to significant physiological effects.

Antimicrobial Properties

Several studies have highlighted the antimicrobial effects of this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Pseudomonas aeruginosaWeak activity

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and leakage of cellular contents.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
U2OS (osteosarcoma)15Induces apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
HeLa (cervical cancer)25Inhibits proliferation

Study on Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated significant inhibition of Staphylococcus aureus at concentrations above 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Study on Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on U2OS osteosarcoma cells. The study revealed that treatment with 15 µM of the compound led to a marked increase in apoptotic markers within 24 hours, indicating its potential as an anticancer agent .

Properties

IUPAC Name

1,2-dimethyl-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-4-3-5-8(7(6)2)9-11-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTOIHVDDAIBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=S=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60821738
Record name 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60821738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60669-06-9
Record name 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60821738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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